

A Technical Guide to Human Galanin (1-19): Sequence, Signaling, and Experimental Protocols

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Compound of Interest

Compound Name: Galanin (1-19), human

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human neuropeptide fragment Galanin (1-19), a significant modulator of various physiological processes. This document details its amino acid sequence, explores its complex signaling pathways through its cognate G protein-coupled receptors (GPCRs), presents quantitative pharmacological data, and offers detailed protocols for key experimental assays. This guide is intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and pharmacology, as well as professionals engaged in the development of novel therapeutics targeting the galanin system.

Human Galanin (1-19): Core Molecular Identity

Galanin is a pleiotropic neuropeptide widely expressed in the central and peripheral nervous systems. The N-terminal fragment, Galanin (1-19), is crucial for receptor binding and activation.

Amino Acid Sequence

The primary structure of human Galanin (1-19) is presented below.

Format	Sequence
One-Letter Code	GWTLNSAGYLLGPHAVGNH
Three-Letter Code	H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-OH

Chemical Properties

Property	Value
Molecular Formula	C ₈₉ H ₁₃₀ N ₂₆ O ₂₅
Molecular Weight	1964.17 g/mol

Pharmacology and Receptor Interactions

Galanin (1-19) exerts its biological effects by acting as an agonist at three distinct galanin receptor subtypes: GalR1, GalR2, and GalR3. These receptors belong to the Class A family of GPCRs and exhibit differential tissue distribution and couple to various intracellular signaling cascades.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of human Galanin (1-19) with human galanin receptors.

Ligand	Receptor	Assay Type	Parameter	Value	Reference
Human Galanin (1-19)	GalR1	Radioligand Binding	pIC ₅₀	9.5	[1]
IC ₅₀	0.34 nM	[1]			

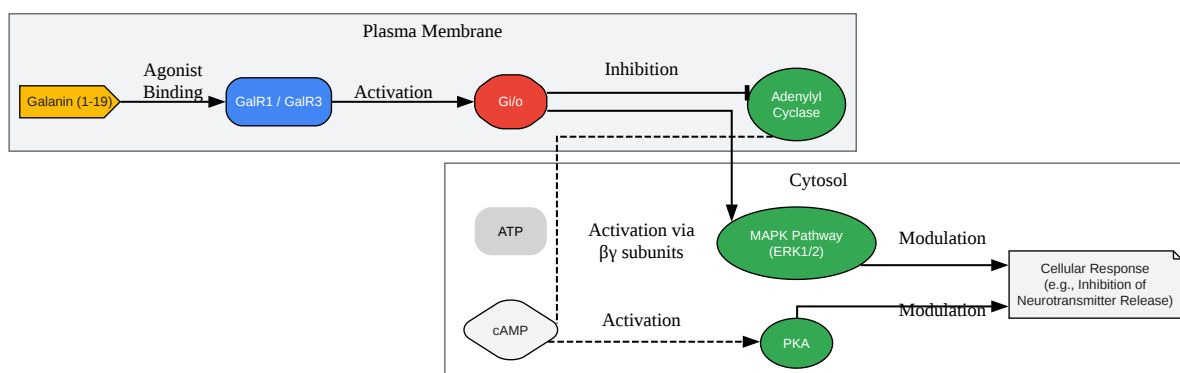
Further comprehensive quantitative data for human Galanin (1-19) at GalR2 and GalR3, including binding affinities (K_i/K_d) and functional potencies (EC₅₀) for various signaling pathways, requires further investigation through targeted experimental studies.

Signaling Pathways of Galanin Receptors

The activation of GalR1, GalR2, and GalR3 by Galanin (1-19) initiates distinct downstream signaling cascades, leading to diverse cellular responses.

GalR1 and GalR3 Signaling

GalR1 and GalR3 primarily couple to inhibitory G proteins of the Gi/o family.^{[2][3][4]} This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[4] The $\beta\gamma$ subunits of the dissociated G protein can also activate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. There is also evidence for the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.^[5]

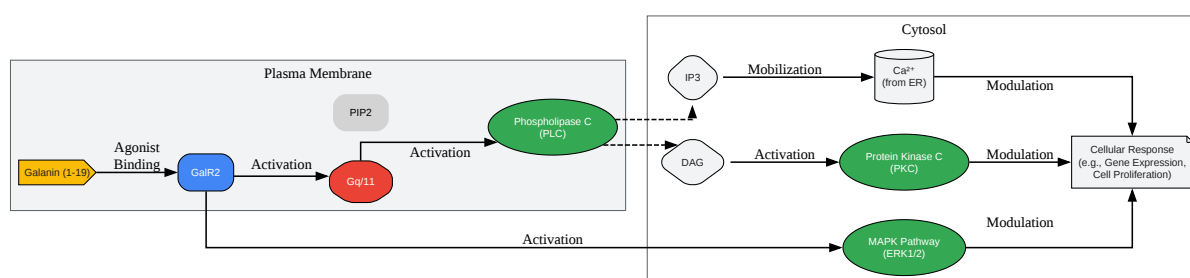


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GalR1 and GalR3 Signaling Pathway.

GalR2 Signaling

GalR2 signaling is more complex, as it can couple to both Gi/o and Gq/11 G proteins.[6][7] Coupling to Gq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[8] Similar to GalR1 and GalR3, GalR2 activation can also lead to the inhibition of adenylyl cyclase and stimulation of the MAPK pathway.[7][8]



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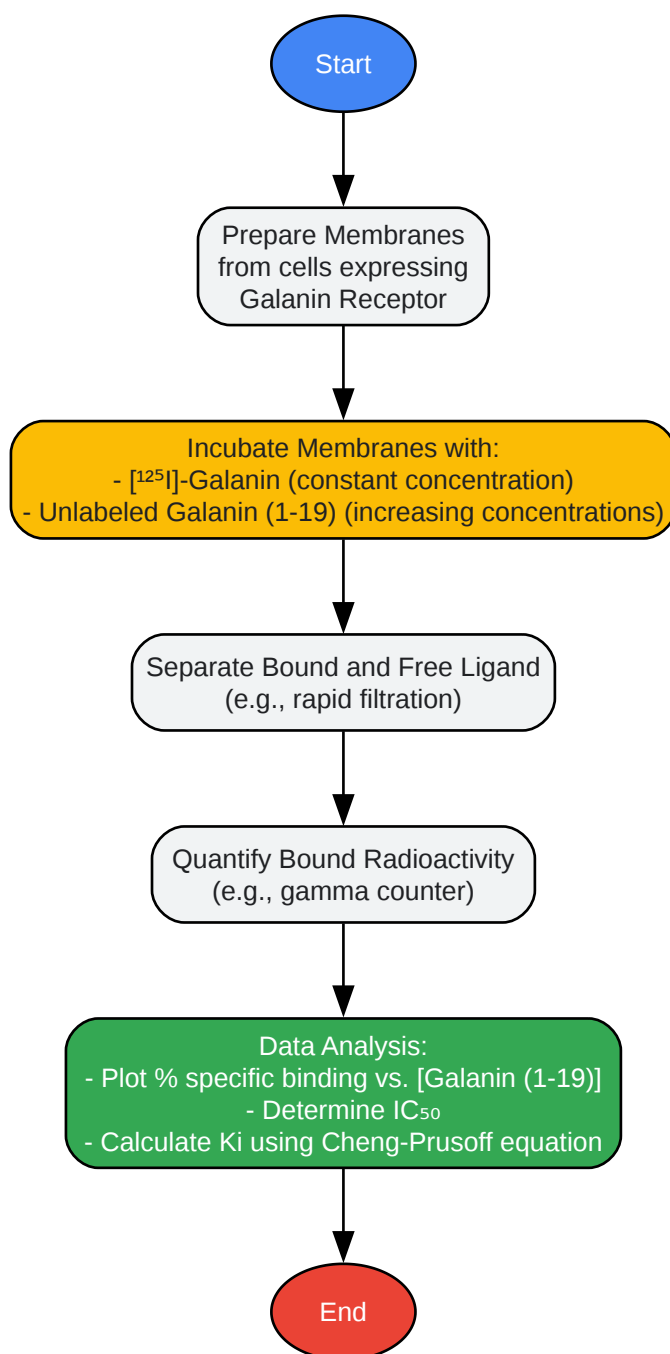
GalR2 Signaling Pathway (Gq/11 branch).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Galanin (1-19) with its receptors.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the binding affinity (K_i) of unlabeled Galanin (1-19) for galanin receptors using a radiolabeled ligand (e.g., [125 I]-Galanin).



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Workflow for Radioligand Binding Assay.

Methodology:

- Membrane Preparation:

- Culture cells stably or transiently expressing the human galanin receptor of interest (GalR1, GalR2, or GalR3).
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Determine protein concentration using a standard method (e.g., BCA assay).
- Binding Assay:
 - In a 96-well plate, add the following to each well:
 - 50 µL of binding buffer
 - 50 µL of unlabeled Galanin (1-19) at various concentrations (typically from 10⁻¹² M to 10⁻⁶ M) or buffer for total binding.
 - 50 µL of [¹²⁵I]-Galanin at a constant concentration (typically near its K_d).
 - 50 µL of cell membranes (containing a consistent amount of protein, e.g., 10-20 µg).
 - For non-specific binding, add a high concentration of unlabeled full-length galanin (e.g., 1 µM) instead of Galanin (1-19).
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation and Quantification:
 - Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of unlabeled Galanin (1-19).
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Inhibition Assay

This protocol measures the ability of Galanin (1-19) to inhibit adenylyl cyclase activity via Gi/o-coupled receptors (GalR1 and GalR3).

Methodology:

- Cell Culture and Plating:
 - Use cells stably expressing the galanin receptor of interest (GalR1 or GalR3).
 - Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
- Assay Procedure:
 - Wash the cells with serum-free medium.
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
 - Treat the cells with various concentrations of Galanin (1-19) for a short period (e.g., 15-30 minutes).

- Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin.
- Incubate for a further period (e.g., 15-30 minutes).
- cAMP Quantification:
 - Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- Data Analysis:
 - Plot the cAMP levels against the logarithm of the Galanin (1-19) concentration.
 - Fit the data to a dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the activation of Gq/11-coupled GalR2, which leads to an increase in intracellular calcium.

Methodology:

- Cell Culture and Dye Loading:
 - Use cells stably expressing GalR2.
 - Plate the cells in a black, clear-bottom 96-well plate.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
 - Wash the cells to remove excess dye.
- Measurement of Calcium Flux:
 - Use a fluorescence plate reader equipped with an injector (e.g., FLIPR or FlexStation).

- Establish a baseline fluorescence reading.
- Inject various concentrations of Galanin (1-19) into the wells.
- Immediately begin recording the fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the rise in intracellular calcium.
 - Calculate the peak fluorescence response for each concentration of Galanin (1-19).
 - Plot the peak response against the logarithm of the Galanin (1-19) concentration.
 - Fit the data to a dose-response curve to determine the EC₅₀ for calcium mobilization.

MAPK (ERK1/2) Phosphorylation Assay

This protocol assesses the activation of the MAPK pathway following receptor stimulation.

Methodology:

- Cell Culture and Treatment:
 - Culture cells expressing the galanin receptor of interest.
 - Serum-starve the cells for several hours to reduce basal MAPK activity.
 - Treat the cells with various concentrations of Galanin (1-19) for a specific time course (e.g., 5, 10, 15, 30 minutes).
- Cell Lysis and Protein Quantification:
 - Lyse the cells in a buffer containing phosphatase and protease inhibitors.
 - Determine the protein concentration of the lysates.
- Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for p-ERK1/2 and total ERK1/2.
 - Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
 - Plot the normalized p-ERK1/2 levels against the logarithm of the Galanin (1-19) concentration to determine the EC₅₀ for MAPK activation.

This technical guide provides a foundational understanding of human Galanin (1-19) and its role in cellular signaling. The provided protocols offer a starting point for researchers to further investigate the pharmacology and therapeutic potential of this important neuropeptide.

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